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A deep dive into the performance, selectivity, and clinical data of leading Akt inhibitors,

providing researchers, scientists, and drug development professionals with a comprehensive

resource for informed decision-making.

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a pivotal node in the

PI3K/Akt/mTOR signaling pathway, a cascade that governs a multitude of cellular processes

including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a

hallmark of many cancers, making Akt a prime target for therapeutic intervention. This guide

provides a comparative analysis of several key Akt inhibitors, presenting their biochemical

potency, selectivity profiles, and clinical trial outcomes in a structured format to facilitate

objective comparison.

Biochemical Potency and Selectivity
The in vitro potency of an inhibitor is a critical determinant of its potential therapeutic efficacy.

This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents

the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

The following table summarizes the IC50 values of several prominent Akt inhibitors against the

three Akt isoforms (Akt1, Akt2, and Akt3). A lower IC50 value indicates greater potency.
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Inhibitor Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)

Other Notable
Kinase
Inhibitions
(IC50 in nM)

Capivasertib

(AZD5363)
3[1] 7[1] 7[1]

P70S6K (6), PKA

(7), ROCK1

(470), ROCK2

(60)[2]

Ipatasertib

(GDC-0068)
5[3][4][5] 18[3][4][5] 8[3][4][5]

PKA (>620-fold

selectivity over

Akt)[3], PRKG1α

(98), PRKG1β

(69), p70S6K

(860)[3]

Miransertib (ARQ

092)
2.7[6][7][8][9] 14[6][7][8][9] 8.1[6][7][8][9]

Data on broader

kinase panel not

readily available.

MK-2206 5[10] 12[10] 65[11][12]

Highly selective;

no significant

inhibition of 250

other protein

kinases.[11]

Perifosine - - -

IC50 of 0.6-8.9

µM in various

tumor cell lines

(inhibition of Akt

phosphorylation).

[13][14][15][16]

Note: IC50 values can vary between different studies and assay conditions. The data

presented here is for comparative purposes.

Clinical Trial Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/AZD5363.html
https://www.medchemexpress.com/AZD5363.html
https://www.medchemexpress.com/AZD5363.html
https://aacrjournals.org/mct/article/11/4/873/91239/Preclinical-Pharmacology-of-AZD5363-an-Inhibitor
https://www.selleckchem.com/products/gdc-0068.html
https://www.medchemexpress.com/GDC-0068.html
https://www.targetmol.com/compound/ipatasertib
https://www.selleckchem.com/products/gdc-0068.html
https://www.medchemexpress.com/GDC-0068.html
https://www.targetmol.com/compound/ipatasertib
https://www.selleckchem.com/products/gdc-0068.html
https://www.medchemexpress.com/GDC-0068.html
https://www.targetmol.com/compound/ipatasertib
https://www.selleckchem.com/products/gdc-0068.html
https://www.selleckchem.com/products/gdc-0068.html
https://www.selleckchem.com/products/miransertib.html
https://www.medchemexpress.com/ARQ-092.html
https://www.probechem.com/products_Miransertib.html
https://www.medchemexpress.com/miransertib-hydrochloride.html
https://www.selleckchem.com/products/miransertib.html
https://www.medchemexpress.com/ARQ-092.html
https://www.probechem.com/products_Miransertib.html
https://www.medchemexpress.com/miransertib-hydrochloride.html
https://www.selleckchem.com/products/miransertib.html
https://www.medchemexpress.com/ARQ-092.html
https://www.probechem.com/products_Miransertib.html
https://www.medchemexpress.com/miransertib-hydrochloride.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1235285/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1235285/full
https://www.selleckchem.com/products/MK-2206.html
https://www.medchemexpress.com/MK-2206-dihydrochloride.html
https://www.selleckchem.com/products/MK-2206.html
https://www.medchemexpress.com/Perifosine.html
https://www.abcam.com/en-us/products/biochemicals/perifosine-akt-inhibitor-ab142055
https://www.cancer-research-network.com/2024/05/03/perifosine-is-an-orally-active-akt-inhibitor-for-kinds-of-cancers-research/
https://www.selleckchem.com/products/Perifosine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ultimate measure of an inhibitor's utility lies in its clinical performance. The following tables

summarize key efficacy and safety data from clinical trials of capivasertib, ipatasertib, and

miransertib.

Capivasertib (AZD5363) in HR-Positive, HER2-Negative
Advanced Breast Cancer (CAPItello-291 Trial)[20][21][22]
[23][24]

Endpoint Capivasertib + Fulvestrant Placebo + Fulvestrant

Median Progression-Free

Survival (Overall Population)
7.2 months 3.6 months

Median Progression-Free

Survival (AKT Pathway-

Altered)

7.3 months 3.1 months

Objective Response Rate

(Overall Population)
22.9% 12.2%

Objective Response Rate

(AKT Pathway-Altered)
28.8% 9.7%

Most Common Grade ≥3

Adverse Events

Rash (12.1%), Diarrhea

(9.3%), Hyperglycemia (2.3%)
Rash (0.3%), Diarrhea (0.3%)

Discontinuation due to Adverse

Events
13.0% 2.3%

Ipatasertib (GDC-0068) in Metastatic Castration-
Resistant Prostate Cancer (mCRPC) with PTEN Loss
(IPATential150 Trial)[25][26][27][28][29]
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Endpoint Ipatasertib + Abiraterone Placebo + Abiraterone

Median Radiographic

Progression-Free Survival

(PTEN-Loss)

18.5 months 16.5 months

Final Overall Survival (PTEN-

Loss)
No significant improvement No significant improvement

Most Common Grade ≥3

Adverse Events

Diarrhea, Rash,

Hyperglycemia
-

Discontinuation due to Adverse

Events
21% 5%

Miransertib (ARQ 092) in Proteus Syndrome[30][31][32]
[33]

Study Population Key Findings

Patients with Proteus Syndrome

A dose of 5 mg/m²/day led to a 50% reduction in

phosphorylated Akt in affected tissues in 5 out of

6 individuals.[17] The treatment was generally

well-tolerated, with the most common drug-

related adverse events being decreased

neutrophil count, increased blood insulin, and

stomatitis.[18] One patient treated on a

compassionate use basis showed improved

general well-being, increased mobility, and a

reduction in the size of overgrowth lesions after

11 months of treatment.[19]

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how

their efficacy is evaluated, the following diagrams illustrate the simplified PI3K/Akt/mTOR

signaling pathway and a general workflow for an in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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